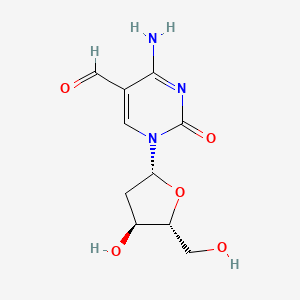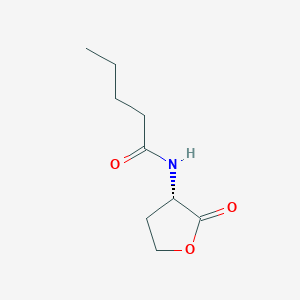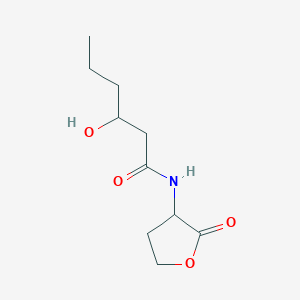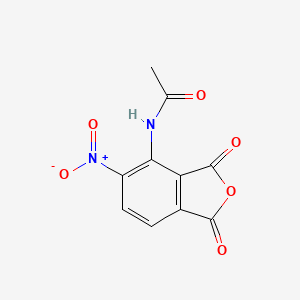
Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate
Descripción general
Descripción
Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, biochemistry, and organic chemistry. This compound, also known as Boc-2-pyridylalanine methyl ester, is a derivative of pyridine and is commonly used as a building block for the synthesis of various peptides and proteins. The aim of
Aplicaciones Científicas De Investigación
Synthesis of Heteroannulated Pyridinones
Methyl esters of N-Boc-β,β-diheteroaryldehydroalanines, which are derivatives of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate, have been utilized in the preparation of heteroannulated pyridinones. These compounds were prepared through a reaction involving the nucleophilic attack of one of the heteroaromatic rings on the carbonyl of the Boc group, demonstrating a novel approach to synthesize 4-phenylpyridinones and other related compounds (Queiroz et al., 2008).
Peptide Chemistry
Protected enantiopure 2-pyrrolylalanine, synthesized from this compound, has been used in peptide science. It serves as an electron-rich arylalanine analog with π-donor capability, indicating its potential application in peptide chemistry and in studying the influence of the pyrrole moiety on peptide behavior (Doerr & Lubell, 2012).
Asymmetric Syntheses
Asymmetric syntheses of various compounds, including methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, have been achieved using derivatives of this compound. These syntheses demonstrate the versatility of this compound in creating diverse and complex molecular structures (Brambilla et al., 2014).
Synthesis of Acetic Acid Derivatives
This compound has been used in the synthesis of novel acetic acid derivatives containing pyridyl. This highlights its role in creating new chemical entities with potential applications in various fields (Duan-zhi, 2005).
Catalysis
The compound has been involved in studies related to catalysis, such as the hydrogenation of acetophenone catalyzed by ruthenium complexes. This suggests its potential application in catalytic processes, particularly in hydrogenation reactions (Hadžović et al., 2007).
Biomolecule Functionalization
Research has also explored the use of pyridyl derivatives of this compound for the functionalization of biomolecules. This indicates its potential in biomedical research and drug development (Xia et al., 2009).
Propiedades
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZMKBCSGGDFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)
